molecular formula C10H9BrO3 B12119739 (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid CAS No. 90772-66-0

(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B12119739
CAS No.: 90772-66-0
M. Wt: 257.08 g/mol
InChI Key: SCORPPWNYVTKPE-TWGQIWQCSA-N
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Description

(Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids. This compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, making it a derivative of cinnamic acid. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the bromination of 3-(4-methoxyphenyl)prop-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

Major Products Formed:

    Substitution Reactions: Products include substituted cinnamic acids or their derivatives.

    Oxidation Reactions: Products include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction Reactions: Products include 2-bromo-3-(4-methoxyphenyl)propanoic acid.

Scientific Research Applications

(Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

    (Z)-2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid: Similar in structure but contains a cyano group instead of a bromine atom.

    (E)-3-(4-Methoxyphenyl)prop-2-enoic acid: Similar structure but differs in the configuration of the double bond.

    4-Methoxycinnamic acid: Lacks the bromine atom but shares the methoxyphenyl group.

Uniqueness: (Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

90772-66-0

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9BrO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)/b9-6-

InChI Key

SCORPPWNYVTKPE-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)O)\Br

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)Br

Origin of Product

United States

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